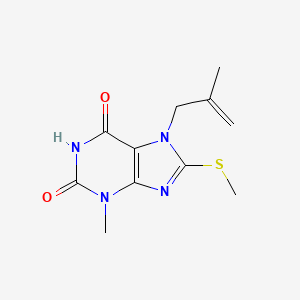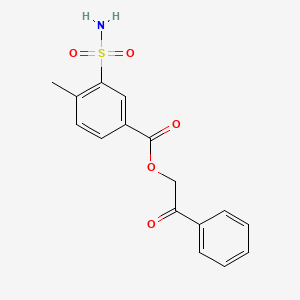
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide
Overview
Description
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antimicrobial properties. This compound features a pyridine ring substituted with a benzenesulfonamide group, which is further chlorinated at the 3 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide typically involves the following steps:
Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorine gas or other chlorinating agents.
Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Coupling with Pyridine: The sulfonated intermediate is then coupled with pyridine-4-amine under suitable conditions, often involving a base such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substituted Sulfonamides: Products with various nucleophiles replacing the chlorine atoms.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial and anticancer agents.
Biological Studies: Employed in studies to understand enzyme inhibition and protein interactions.
Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-pyridin-4-yl-benzenesulfonamide
- 3,5-Dichloro-N-pyridin-4-yl-benzenesulfonamide
- N-pyridin-4-yl-benzenesulfonamide
Uniqueness
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 3 and 4 positions can enhance its antimicrobial properties compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
3,4-dichloro-N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-10-2-1-9(7-11(10)13)18(16,17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZVYZQYPNFTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332966 | |
| Record name | 3,4-dichloro-N-pyridin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332388-88-2 | |
| Record name | 3,4-dichloro-N-pyridin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dimethoxybenzoate](/img/structure/B5829290.png)


![2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5829318.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)

![1-(1,1-dioxothiolan-3-yl)-3-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]thiourea](/img/structure/B5829345.png)


